N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine
Description
Properties
IUPAC Name |
(E)-1-(4-phenylpiperazin-1-yl)-N-(4-thiophen-2-ylpyrimidin-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c1-2-5-16(6-3-1)24-12-10-23(11-13-24)15-21-19-20-9-8-17(22-19)18-7-4-14-25-18/h1-9,14-15H,10-13H2/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRTAWEEGVYHJ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=NC2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=N/C2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C18H20N4S
- Molecular Weight : 320.44 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thienyl and pyrimidinamine moieties may contribute to the compound's ability to modulate biological pathways.
Biological Activity
-
Anticancer Properties :
- Several studies have demonstrated that pyrimidine derivatives exhibit anticancer activity. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- A study on thienopyrimidine derivatives indicated significant cytotoxic effects against breast cancer cells, suggesting a potential pathway for this compound in cancer therapy .
- Antimicrobial Activity :
-
Neuropharmacological Effects :
- The piperazine moiety is known for its psychoactive properties. Research suggests that derivatives can act on neurotransmitter systems, potentially providing anxiolytic or antidepressant effects. A related study showed that thienopyrimidine derivatives could modulate serotonin receptors, which are crucial in mood regulation .
Case Studies
- Case Study 1 : A derivative of the compound was tested for its anticancer effects on human lung carcinoma cells (A549). Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity .
- Case Study 2 : In a study evaluating antimicrobial efficacy, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidinamine Derivatives
Compound A: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-10-1)
- Structure: Features a pyridinyl group at the 4-position and an aminophenyl substituent at the 2-position.
- Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans) and significant antioxidant activity in DPPH assays .
- Key Difference : Lacks the phenylpiperazine and thienyl groups, which may reduce its receptor-binding versatility compared to the target compound .
Compound B: 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine
- Structure: Combines a thienopyrimidine core with morpholine and methylpiperazine substituents.
- Key Difference: The thienopyrimidine core differs from the pyrimidinamine structure, altering electronic properties and target selectivity .
Ligands with Piperazine/Thienyl Motifs
Compound C: N-(2-Pyridinylmethyl)-N-[(E)-(4-[(2-pyridinylmethyl)imino]methylphenyl)methylidene]amine
- Structure: A bis-bidentate ligand with pyridinylmethyl and iminomethylphenyl groups.
- Properties : High thermostability (calculated via AM1 methods) due to conjugated π-systems and rigid backbone .
- Key Difference : The absence of a pyrimidine ring and thienyl group limits its utility in mimicking nucleobase interactions, unlike the target compound .
Compound D: 4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol
- Structure : Tetradentate ligand with hydroxyphenyl and imine groups.
- Application: Used to synthesize cadmium oxide nanoparticles via thermal decomposition, highlighting its metal-chelating capacity .
- Key Difference: The phenolic and hydroxyl groups contrast with the target compound’s phenylpiperazine and thienyl substituents, affecting solubility and redox behavior .
Pharmacological and Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
